1-[(1,5-dimethylpyrazol-3-yl)methyl]-3,5-dimethylpyrazole
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Overview
Description
1-[(1,5-dimethylpyrazol-3-yl)methyl]-3,5-dimethylpyrazole is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by its two 3,5-dimethylpyrazole units connected via a methylene bridge. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1,5-dimethylpyrazol-3-yl)methyl]-3,5-dimethylpyrazole typically involves the alkylation of 3,5-dimethylpyrazole. One common method is the reaction of 3,5-dimethylpyrazole with a suitable alkylating agent, such as 3-chloromethyl-1,5-dimethylpyrazole, in the presence of a base like sodium carbonate in acetonitrile. The reaction mixture is refluxed for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar alkylation reactions with optimized conditions for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[(1,5-dimethylpyrazol-3-yl)methyl]-3,5-dimethylpyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The methylene bridge can be substituted with various functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for substitution reactions.
Major Products Formed
Oxidation: Pyrazole oxides.
Reduction: Hydrazine derivatives.
Substitution: Halogenated pyrazole derivatives.
Scientific Research Applications
1-[(1,5-dimethylpyrazol-3-yl)methyl]-3,5-dimethylpyrazole has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with catalytic properties.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to bind to active sites of enzymes.
Medicine: Explored for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the synthesis of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 1-[(1,5-dimethylpyrazol-3-yl)methyl]-3,5-dimethylpyrazole involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity. This binding is facilitated by the nitrogen atoms in the pyrazole rings, which can form hydrogen bonds and coordinate with metal ions in the active sites .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: A simpler pyrazole derivative with similar chemical properties.
1,3-Dimethylpyrazole: Another pyrazole derivative with different substitution patterns.
5-Amino-1,3-dimethylpyrazole: Contains an amino group, offering different reactivity and applications.
Uniqueness
1-[(1,5-dimethylpyrazol-3-yl)methyl]-3,5-dimethylpyrazole is unique due to its dual pyrazole units connected by a methylene bridge, which enhances its ability to form stable complexes with metal ions and increases its potential for diverse chemical reactions and applications.
Properties
IUPAC Name |
1-[(1,5-dimethylpyrazol-3-yl)methyl]-3,5-dimethylpyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4/c1-8-5-10(3)15(12-8)7-11-6-9(2)14(4)13-11/h5-6H,7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQBGKYOMACDZNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2=NN(C(=C2)C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30903717 |
Source
|
Record name | NoName_4448 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30903717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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